N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
The compound appears to contain several interesting substructures, including a furo[2,3-c]pyridin-6(7H)-one, a benzo[c][1,2,5]thiadiazole, and a sulfonamide group . These groups are common in many biologically active compounds and materials with interesting properties.
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple aromatic rings and a potential for intramolecular hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-deficient thiadiazole ring and the potential for nucleophilic attack at the carbonyl of the furo[2,3-c]pyridin-6(7H)-one .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its aromaticity, potential for hydrogen bonding, and the electron-deficient nature of the thiadiazole ring .Future Directions
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S2/c20-15-14-10(5-9-23-14)4-7-19(15)8-6-16-25(21,22)12-3-1-2-11-13(12)18-24-17-11/h1-5,7,9,16H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCASFOHNUGMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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